molecular formula C18H24ClNO3 B1680492 Ractopamine hydrochloride CAS No. 90274-24-1

Ractopamine hydrochloride

Cat. No. B1680492
CAS RN: 90274-24-1
M. Wt: 337.8 g/mol
InChI Key: JHGSLSLUFMZUMK-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Chemistry: Ractopamine’s chemical properties are studied for drug development and analytical purposes.

      Biology: Research investigates its effects on animal physiology and metabolism.

      Medicine: Limited applications, but it may inform drug design.

      Industry: Used in livestock production for lean meat.

  • Mechanism of Action

  • Future Directions

    The synthesis of ractopamine hydrochloride can be further improved. Preliminary experiments may be useful for further process improvements in the synthesis of β-adrenergic agonists and related structures . The use of ractopamine in animal feed creates significant health problems for animals and humans, such as severe cardiovascular stress, “downer” syndrome, and even poisoning in humans and heart problems . Therefore, more research is needed to understand the long-term effects of ractopamine on human health and the environment.

    Biochemical Analysis

    Biochemical Properties

    Ractopamine hydrochloride functions by interacting with β-adrenergic receptors, specifically β1 and β2 adrenergic receptors . These receptors are G protein-coupled receptors that, when activated by this compound, initiate a cascade of intracellular events leading to increased protein synthesis and muscle fiber growth . The compound also interacts with trace amine-associated receptor 1 (TAAR1), further contributing to its anabolic effects . The binding of this compound to these receptors stimulates adenylate cyclase activity, increasing cyclic AMP (cAMP) levels and activating protein kinase A (PKA), which in turn phosphorylates various target proteins involved in muscle growth and metabolism .

    Cellular Effects

    This compound exerts significant effects on various cell types, particularly muscle cells. In muscle cells, it enhances protein synthesis and muscle fiber hypertrophy by activating β-adrenergic receptors and TAAR1 . This activation leads to increased cAMP levels and subsequent activation of PKA, which phosphorylates key proteins involved in muscle growth . Additionally, this compound influences cell signaling pathways, including the mTOR pathway, which plays a crucial role in regulating cell growth and metabolism . The compound also affects gene expression by modulating the activity of transcription factors such as CREB (cAMP response element-binding protein), leading to increased expression of genes involved in muscle growth and metabolism .

    Molecular Mechanism

    At the molecular level, this compound acts as a full agonist to β1 and β2 adrenergic receptors, as well as TAAR1 . Upon binding to these receptors, this compound activates adenylate cyclase, resulting in increased cAMP production . Elevated cAMP levels activate PKA, which phosphorylates various target proteins, including enzymes and transcription factors . This phosphorylation cascade enhances protein synthesis, muscle fiber growth, and overall muscle mass . Additionally, this compound modulates the activity of the mTOR pathway, further promoting muscle growth and metabolism . The compound’s effects on gene expression are mediated through the activation of transcription factors such as CREB, which binds to cAMP response elements in the promoters of target genes, leading to their increased expression .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound on cellular function and muscle growth have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained effects on muscle growth and metabolism . Prolonged exposure to this compound can lead to desensitization of β-adrenergic receptors, reducing its efficacy over time . In vitro and in vivo studies have shown that the anabolic effects of this compound are most pronounced during the initial stages of administration, with diminishing returns observed with prolonged use . Long-term exposure to the compound has also been associated with potential adverse effects on cellular function, including increased susceptibility to stress and fatigue .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively promotes muscle growth and improves feed efficiency without significant adverse effects . At high doses, this compound can cause toxic effects, including increased heart rate, hypertension, and behavioral changes . Studies in animal models have shown that the optimal dosage for promoting muscle growth and feed efficiency varies depending on the species and individual animal characteristics . Threshold effects have been observed, with minimal effective doses required to achieve significant anabolic effects . Toxicity studies have indicated that high doses of this compound can lead to adverse effects on cardiovascular function and overall health .

    Metabolic Pathways

    This compound is involved in several metabolic pathways, primarily related to its role as a β-adrenergic agonist . The compound modulates metabolic pathways in muscle and lipid cells, enhancing protein accretion and reducing fat deposition . This compound influences the activity of enzymes involved in protein synthesis and degradation, including mTOR and ubiquitin-proteasome pathways . Additionally, the compound affects hormone release and blood flow, further contributing to its anabolic effects . The metabolic effects of this compound are mediated through its interactions with β-adrenergic receptors and TAAR1, leading to increased cAMP levels and activation of PKA .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues primarily through the bloodstream . Upon administration, the compound is absorbed into the bloodstream and distributed to various tissues, including muscle . Within muscle cells, this compound binds to β-adrenergic receptors and TAAR1, initiating its anabolic effects . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its uptake and localization within target tissues . Studies have shown that this compound is rapidly absorbed and distributed, with peak concentrations observed within a few hours of administration .

    Subcellular Localization

    The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with β-adrenergic receptors and TAAR1 . The compound’s activity is influenced by its localization within specific cellular compartments, including the sarcolemma and sarcoplasmic reticulum in muscle cells . This compound’s effects on muscle growth and metabolism are mediated through its interactions with receptors and signaling molecules localized within these compartments . Additionally, the compound’s subcellular localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

    Preparation Methods

      Synthetic Routes: Ractopamine is synthetically prepared.

      Reaction Conditions: Specific synthetic conditions are proprietary, but it is produced industrially.

      Industrial Production: Details on industrial-scale production methods are not widely available.

  • Chemical Reactions Analysis

      Reactions: Ractopamine can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

      Major Products: These reactions yield derivatives with altered functional groups or stereochemistry.

  • Comparison with Similar Compounds

    properties

    IUPAC Name

    4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JHGSLSLUFMZUMK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H24ClNO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID1046471
    Record name Ractopamine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1046471
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    337.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    90274-24-1
    Record name Ractopamine hydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=90274-24-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name Ractopamine hydrochloride [USAN:USP]
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ractopamine hydrochloride
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    Record name Ractopamine hydrochloride
    Source EPA DSSTox
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.418
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    Record name (+/-)-4-[2-[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]-1-hydroxyethyl]phenol hydrochloride
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    Record name RACTOPAMINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/309G9J93TP
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    Record name Ractopamine hydrochloride
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0301773
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    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Synthesis routes and methods

    Procedure details

    Samples of ractopamine can be isolated and purified from conveniently available commercial sources. One kilogram of commercially available Paylean® (Elanco) was stirred overnight with 15 L of water. The mass was filtrated, and the filtrate (11.5 L) was evaporated under reduced pressure to a small volume (ca. 1-2 L). Aqueous potassium carbonate was added to raise pH to ca. 10, and the solution was extracted twice with equal volumes of ethyl acetate. The ethyl acetate extracts were combined, evaporated under reduced pressure to ca. 0.5 L, and an equal volume of hexanes added. After standing overnight, crystals of ractopamine free base (6.83 g) were filtrated. This material was crystallized again from ethyl acetate/hexanes to give pure ractopamine free base (6.01 g). HPLC showed 98.5% purity. A sample of ractopamine free base (120 mg) was stirred with 10 ml of deionized water cooled in an ice-water bath, and 2 M aqueous hydrochloric acid (2 ml) was added slowly. After stirring to dissolve the material, the solution was filtered and lyophilised to give ractopamine hydrochloride (125 mg). The mp was 128-135° C., lit (Merck Index) mp 124-129° C. 1H NMR was consistent. HPLC showed 98.0% chemical purity.
    Quantity
    120 mg
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Quantity
    2 mL
    Type
    reactant
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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